3,6,9,12-Tetraoxatetradecane-1,14-diamine

Catalog No.
S518589
CAS No.
68960-97-4
M.F
C10H24N2O4
M. Wt
236.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12-Tetraoxatetradecane-1,14-diamine

CAS Number

68960-97-4

Product Name

3,6,9,12-Tetraoxatetradecane-1,14-diamine

IUPAC Name

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C10H24N2O4

Molecular Weight

236.31 g/mol

InChI

InChI=1S/C10H24N2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-12H2

InChI Key

IFZOPNLVYZYSMQ-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCN)N

Solubility

Soluble in DMSO

Synonyms

Amino-PEG4-amine

Canonical SMILES

C(COCCOCCOCCOCCN)N

Description

The exact mass of the compound 3,6,9,12-Tetraoxatetradecane-1,14-diamine is 236.1736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Biomolecule Conjugation

    The molecule possesses both amine (-NH2) and ether (C-O-C) functional groups. Amine groups can form stable bonds with biomolecules like proteins or antibodies, while ether groups are known for their biocompatibility. This combination could be useful in bioconjugation reactions, where researchers link molecules of interest to biomolecules for targeted delivery or analysis .

  • Polymers and Materials Science

    The presence of multiple ether linkages suggests potential for 3,6,9,12-Tetraoxatetradecane-1,14-diamine as a building block in polymer synthesis. These polymers could have interesting properties due to the combination of flexible ether linkages and terminal amine groups. Research in this area might explore applications in areas like adhesives, coatings, or drug delivery systems .

  • Catalysis

    The amine groups could potentially act as chelating agents, able to bind to metal ions. This property might be beneficial in the design of new catalysts for various chemical reactions. Further research would be needed to explore the specific catalytic activity of 3,6,9,12-Tetraoxatetradecane-1,14-diamine complexes .

3,6,9,12-Tetraoxatetradecane-1,14-diamine is a chemical compound with the molecular formula C10H24N2O4 and a molecular weight of 236.31 g/mol. It is characterized by a long polyether chain containing four ether linkages and two amino groups at both ends. This structure provides it with unique properties, including enhanced solubility and biocompatibility, making it suitable for various applications in biomedical fields and polymer chemistry .

The specific mechanism of action of TGEA depends on the application. Here are two potential areas:

  • Metal chelation: In metal separation or catalysis, TGEA forms complexes with metal ions through coordination bonds between the lone electron pairs on nitrogen and the metal center. The specific interactions and their impact on the system depend on the metal involved.
  • Curing agent: In epoxy resin applications, TGEA likely reacts with epoxy groups to initiate crosslinking and solidification of the resin. The detailed mechanism requires further investigation [].
  • Potential for skin and eye irritation: Wear appropriate personal protective equipment like gloves and safety glasses when handling.
  • Possible respiratory irritation: Ensure proper ventilation when working with TGEA.
Due to its functional groups:

  • Nucleophilic Reactions: The amino groups can react with electrophiles such as carboxylic acids to form amide bonds.
  • Crosslinking: It can serve as a crosslinker in polymer synthesis, particularly in the formation of hydrogels when reacted with diisocyanates or other reactive polymers.
  • Bioconjugation: The compound can be used in bioconjugation processes where it links biomolecules, enhancing drug delivery systems or creating targeted therapies .

The biological activity of 3,6,9,12-tetraoxatetradecane-1,14-diamine is primarily attributed to its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These compounds are designed to induce targeted protein degradation via the ubiquitin-proteasome pathway. The presence of the amino groups allows for selective interactions with target proteins and E3 ligases, facilitating the degradation of unwanted proteins in cells .

The synthesis of 3,6,9,12-tetraoxatetradecane-1,14-diamine typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available polyether diols.
  • Amination Reaction: The polyether is reacted with amines under controlled conditions to introduce the amino groups at both ends.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research and industrial applications.

3,6,9,12-Tetraoxatetradecane-1,14-diamine has a wide range of applications:

  • Drug Delivery Systems: Its biocompatibility and ability to form hydrogels make it ideal for encapsulating drugs and ensuring controlled release.
  • Tissue Engineering: It is utilized in scaffolding materials that support cell growth and tissue regeneration.
  • Polymer Chemistry: As a crosslinker, it contributes to the development of advanced materials like responsive polymers and nanocomposites .

Studies on the interactions of 3,6,9,12-tetraoxatetradecane-1,14-diamine focus on its ability to form stable complexes with various biological molecules. Its dual amino functionality allows it to interact effectively with carboxylic acids and activated esters. Furthermore, research indicates that its use in PROTACs enhances the specificity and efficacy of targeted protein degradation therapies .

3,6,9,12-Tetraoxatetradecane-1,14-diamine can be compared with several similar compounds based on their structures and functionalities:

Compound NameMolecular FormulaUnique Features
Polyethylene glycol diacrylateC16H30O8Used for hydrogel formation; shorter chain length affects flexibility.
Pentaethylene glycol diacrylateC15H30O7Shorter than tetraoxatetradecane; different mechanical properties.
Triethylene glycol bis(2-aminoethyl) etherC10H22N2O4Similar structure; primarily used as a crosslinker in various applications.
Amino-PEG4-AmineC10H24N2O4Contains similar ether linkages; used in bioconjugation processes.

These comparisons highlight the unique properties of 3,6,9,12-tetraoxatetradecane-1,14-diamine due to its longer chain length and specific functional groups that enhance its application potential in drug delivery and polymer science .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

236.17360725 g/mol

Monoisotopic Mass

236.17360725 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3,6,9,12-Tetraoxatetradecane-1,14-diamine

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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